molecular formula C20H23BrN4O4S B5139001 N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide

Cat. No.: B5139001
M. Wt: 495.4 g/mol
InChI Key: XYVRUYAJIIDVBI-UHFFFAOYSA-N
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Description

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the piperazine ring and a bromophenyl group attached to the oxamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where the piperazine derivative reacts with benzenesulfonyl chloride under basic conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached to the oxamide moiety through nucleophilic substitution reactions involving 4-bromophenylamine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxamide moiety, converting it to the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide involves its interaction with dopamine receptors. The compound binds to the D2 and D3 receptors, modulating their activity. This interaction can influence the signaling pathways associated with these receptors, leading to changes in neurotransmitter release and neuronal activity . The presence of the benzenesulfonyl and bromophenyl groups contributes to its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its selectivity for dopamine receptors and potential therapeutic applications set it apart from other piperazine derivatives.

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVRUYAJIIDVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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